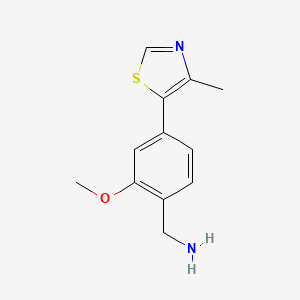
(1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride is a chemical compound with the molecular formula C11H17ClN2OS
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride typically involves the reaction of 1,4-diazepane with 3-methylthiophene-2-carboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
(1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted diazepane derivatives.
科学的研究の応用
Chemistry
In chemistry, (1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for bioconjugation studies .
Medicine
Its structure suggests it could interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of polymers and other advanced materials .
作用機序
The mechanism of action of (1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. The diazepane ring can interact with receptors or enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
(1,4-Diazepan-1-yl)(5-methylthiophen-2-yl)methanone hydrochloride: Similar structure but with a different position of the methyl group on the thiophene ring.
(1,4-Diazepan-1-yl)(2-thienyl)methanone: Similar structure but with a different thiophene derivative.
Uniqueness
(1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development .
特性
分子式 |
C11H17ClN2OS |
|---|---|
分子量 |
260.78 g/mol |
IUPAC名 |
1,4-diazepan-1-yl-(3-methylthiophen-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C11H16N2OS.ClH/c1-9-3-8-15-10(9)11(14)13-6-2-4-12-5-7-13;/h3,8,12H,2,4-7H2,1H3;1H |
InChIキー |
YYYWWJDSAUQPEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C(=O)N2CCCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B13978439.png)
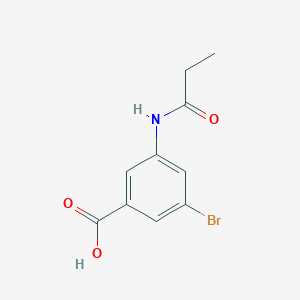
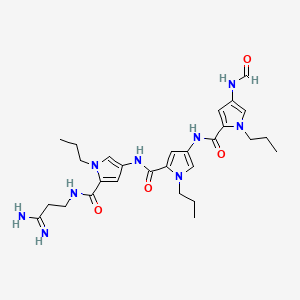
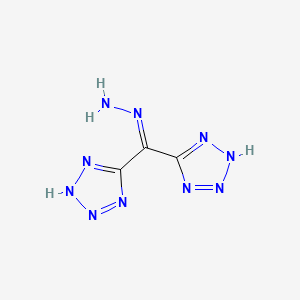

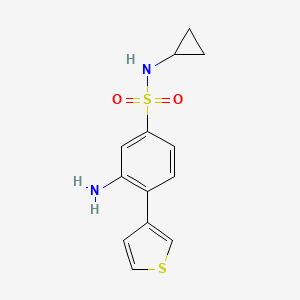
![2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine](/img/structure/B13978471.png)

